![molecular formula C8H9IO B125985 3-Ethyl-4-iodophenol CAS No. 156878-64-7](/img/structure/B125985.png)
3-Ethyl-4-iodophenol
Overview
Description
3-Ethyl-4-iodophenol is an aromatic organic compound . It contains a total of 19 bonds, including 10 non-H bonds, 6 multiple bonds, 1 rotatable bond, 6 aromatic bonds, 1 six-membered ring, and 1 aromatic hydroxyl .
Molecular Structure Analysis
3-Ethyl-4-iodophenol has a complex molecular structure. It contains a total of 19 bonds, including 10 non-H bonds, 6 multiple bonds, 1 rotatable bond, 6 aromatic bonds, 1 six-membered ring, and 1 aromatic hydroxyl .
Chemical Reactions Analysis
Iodophenols, including 3-Ethyl-4-iodophenol, participate in a variety of coupling reactions where the iodide substituent is displaced . These reactions are often used in the synthesis of various organic compounds .
Scientific Research Applications
Synthesis of Coumarin Derivatives
3-Ethyl-4-iodophenol: is instrumental in the synthesis of coumarin derivatives, which are significant due to their biological importance. These derivatives exhibit a range of biological activities such as antiviral, antibacterial, antimicrobial, anticoagulant, and anticancer properties . The synthesis often involves reactions like von Pechmann condensation, which can be catalyzed by acids or Lewis acids.
Development of Fluorescent and Laser Dyes
The compound’s structure allows it to be used in the development of fluorescent and laser dyes. These dyes have applications in biomedical research, such as in fluorescence microscopy, where they help in the visualization of cellular structures .
Pharmaceutical Applications
In pharmaceuticals, 3-Ethyl-4-iodophenol can be a precursor for drugs that require phenolic structures. Phenols are known to have various medicinal properties, including anti-inflammatory and antifungal effects .
Optical Brighteners
The chemical structure of 3-Ethyl-4-iodophenol makes it suitable for use as an intermediate in the production of optical brighteners. These are compounds that absorb light in the ultraviolet and violet region and re-emit light in the blue region, thus enhancing the appearance of color .
Sorption Processes
This compound can also play a role in sorption processes due to its phenolic structure. Sorption is a critical process in environmental science for the removal of contaminants from water and soil. The phenolic structure influences the sorption capacity and efficiency .
Additives in Consumer Products
3-Ethyl-4-iodophenol: may be used as an additive in food, perfumes, cosmetics, and pharmaceuticals. Its phenolic nature can contribute to the antioxidant properties of these products .
Pesticidal Preparations
The compound’s structure is beneficial in the formulation of pesticides. Phenolic compounds are often used in pesticidal preparations due to their toxicity to pests and low toxicity to mammals .
Biomedical Research
In biomedical research, 3-Ethyl-4-iodophenol can be used as a reagent or a building block for synthesizing more complex molecules that are used in various assays and experimental procedures .
properties
IUPAC Name |
3-ethyl-4-iodophenol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9IO/c1-2-6-5-7(10)3-4-8(6)9/h3-5,10H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WCNJZXNVVBMBJW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C=CC(=C1)O)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9IO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30438615 | |
Record name | 3-Ethyl-4-iodophenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30438615 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Ethyl-4-iodophenol | |
CAS RN |
156878-64-7 | |
Record name | 3-Ethyl-4-iodophenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30438615 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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